molecular formula C5H9ClN2 B2363305 3-Aminocyclobutane-1-carbonitrile hydrochloride CAS No. 1638764-93-8

3-Aminocyclobutane-1-carbonitrile hydrochloride

Cat. No.: B2363305
CAS No.: 1638764-93-8
M. Wt: 132.59
InChI Key: LZZBWDSIAXVWHX-BPNVWSNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminocyclobutane-1-carbonitrile hydrochloride is a chemical compound supplied as a hydrochloride salt with the molecular formula C5H9ClN2 and a molecular weight of 132.59 g/mol . Its CAS number is 1393180-30-7 . This compound belongs to the class of aminocyclobutane derivatives, which are valuable rigid scaffolds in drug discovery. The presence of both an amine and a nitrile functional group on the cyclobutane ring makes it a versatile building block for the synthesis of more complex molecules . Nitrile groups are a common feature in pharmaceuticals and are often used as hydrogen bond acceptors or as bioisosteres for carbonyl groups, helping to optimize interactions with biological targets and improve key drug properties such as potency and selectivity . Researchers can leverage this compound in various applications, particularly in the design and synthesis of mechanism-based inactivators for enzymes. While specific mechanistic studies on this exact compound are not detailed in the available literature, related cyclobutane and aminonitrile analogs have been investigated as potent and selective inhibitors for therapeutic targets such as human ornithine aminotransferase (hOAT), a potential target in cancer therapy . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-aminocyclobutane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZBWDSIAXVWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523572-04-4
Record name 3-aminocyclobutane-1-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Grignard Reaction and [2+2] Photocycloaddition

A multi-step route begins with trichloroacetyl chloride reduction to dichloroketene, followed by a [2+2] photocycloaddition with styrene derivatives to form 2,2-dichloro-3-phenylcyclobutan-1-one. Subsequent reduction with zinc/acetic acid yields phenylcyclobutanone, which undergoes reductive amination with sodium cyanoborohydride (NaBH₃CN) to produce 3-aryl-1-aminocyclobutane derivatives. For 3-aminocyclobutane-1-carbonitrile hydrochloride, the nitrile group is introduced via nucleophilic substitution of a halide intermediate with sodium cyanide (NaCN). This method achieves a 39.4% yield in the Grignard step but requires toxic reagents like Na(Hg).

Catalytic Methods

Copper-Catalyzed Oxidative Coupling

A patent describes copper chloride (CuCl₂) and 2-ethyl-2-oxazoline catalyzing the oxidative coupling of tert-butyl hydroxylamine carbonate with cyclopentadiene. Air or hydrogen peroxide serves as the oxidant, forming cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester, which is hydrogenated and acidified to yield enantiomerically pure aminocyclobutane derivatives. While optimized for cyclopentanol analogs, this method is adaptable to nitrile-functionalized cyclobutanes, achieving 80% yield in the cycloaddition step.

Palladium-Catalyzed Hydrogenolysis

Hydrogenolysis of benzyl-protected intermediates using palladium on carbon (Pd/C) under hydrogen gas (H₂) is critical for deprotection. For example, 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester undergoes Pd/C-mediated hydrogenolysis (2–4 days) to remove benzyl groups, followed by lithium hydroxide (LiOH)-mediated deprotection to isolate the amine. This method requires careful handling of pyrophoric Pd/C and achieves >90% purity.

Stereocontrolled Synthesis

Enzymatic Resolution

Lipase-catalyzed kinetic resolution enables enantioselective synthesis. For instance, Novozym 435 or Lipozyme 40086 catalyzes the acetylation of racemic 3-aminocyclobutane derivatives using vinyl acetate, yielding enantiomerically enriched (up to 98% ee) products. This method is advantageous for pharmaceutical applications requiring chiral purity but necessitates costly enzymes.

Asymmetric Aminocarbonylation

Ligand-controlled palladium catalysis enables regiodivergent aminocarbonylation of cyclobutanols. Using Buchwald-Hartwig ligands (e.g., Xantphos), anti-Markovnikov or Markovnikov addition of aniline derivatives to cyclobutene intermediates achieves 1,1- or 1,2-substituted cyclobutanecarboxamides. This method offers >95% regioselectivity and is adaptable to nitrile-functionalized analogs.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance safety and yield. Cyclobutanone, propargyl bromide, and NaCN are fed into a reactor at 10–20°C, with residence times <30 minutes. This method reduces side reactions (e.g., polymerization) and achieves 85–90% conversion.

Crystallization and Purification

The hydrochloride salt is crystallized from isopropanol/acetyl chloride mixtures, yielding 65–80% pure product. Recrystallization in ethyl acetate/hexane mixtures further enhances purity to >99%.

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclobutane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of nitro or nitrile derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
  • Reagent in Organic Reactions : It is utilized as a reagent in numerous organic reactions due to its ability to form stable intermediates.

Biological Research

  • Enzyme Interactions : 3-Aminocyclobutane-1-carbonitrile hydrochloride is investigated for its role in studying enzyme interactions and protein modifications. Its structural properties may influence enzyme activity through specific molecular interactions .
  • Biochemical Pathways : The compound is being explored for its potential involvement in various biochemical pathways, acting as a probe to understand complex biological processes.

Medicinal Chemistry

  • Therapeutic Potential : There is ongoing research into the therapeutic properties of this compound. Its unique structure may lead to novel drug candidates targeting specific diseases .
  • Prodrug Development : The compound has been highlighted in studies focusing on prodrugs that can be activated by specific enzymes, suggesting its utility in drug design strategies aimed at improving bioavailability and efficacy .

Industrial Applications

  • Fine Chemicals Production : In the industrial sector, it serves as an intermediate in the synthesis of fine chemicals and specialty materials, contributing to the development of new products .

Case Studies

Several studies have documented the applications of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific proteases, showcasing its potential in therapeutic applications against diseases like cancer and viral infections .
  • Drug Development : Investigations into prodrug formulations utilizing this compound have shown promise in enhancing drug delivery systems targeting cancer cells, highlighting its role in modern pharmacology .

Mechanism of Action

The mechanism of action of 3-Aminocyclobutane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclobutane Derivatives

Compound Name Molecular Formula Substituents/Functional Groups Key Structural Features Source
3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride C6H10N2·HCl -CH2NH2 (C3), -CN (C1) Strained ring with nitrile and aminomethyl
3-Amino-3-methyl-cyclobutanone hydrochloride C5H10ClNO -NH2, -CH3 (C3), -C=O (C1) Ketone and methyl-amino substituents
1-Benzylcyclobutane-1-carboxylic acid C12H14O2 -C6H5CH2 (C1), -COOH (C1) Benzyl and carboxylic acid groups

Functional Group Reactivity

  • Nitrile vs. Ketone vs. Carboxylic Acid: The nitrile group in 3-(aminomethyl)cyclobutane-1-carbonitrile hydrochloride is highly polar and reactive, enabling participation in nucleophilic additions or reductions . The ketone in 3-Amino-3-methyl-cyclobutanone hydrochloride (C=O) offers redox activity, while the carboxylic acid in 1-Benzylcyclobutane-1-carboxylic acid (COOH) allows for salt formation or esterification .

Biological Activity

3-Aminocyclobutane-1-carbonitrile hydrochloride (ACBC-HCl) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

ACBC-HCl has the molecular formula C₅H₉ClN₂ and features a cyclobutane ring with both an amino group and a carbonitrile functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various laboratory applications. The presence of these functional groups suggests that ACBC-HCl can participate in diverse chemical reactions, potentially leading to various bioactive derivatives .

The biological activity of ACBC-HCl is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. This mechanism is crucial for its application in biochemical pathways and as a probe in biological studies .

Enzyme Interactions

Research indicates that ACBC-HCl can be utilized to study enzyme interactions, particularly in the context of protein modifications. Its unique structure allows it to act as a building block for synthesizing more complex molecules that may exhibit enhanced biological activity .

Therapeutic Potential

ACBC-HCl has been explored for its potential therapeutic properties, particularly in drug development. Its ability to modify biochemical pathways positions it as a candidate for further investigation in the treatment of various diseases. For instance, studies have suggested that compounds with similar structures may exhibit anti-inflammatory or anticancer activities, although specific data on ACBC-HCl remains limited .

Case Studies

  • Synthesis and Characterization : A recent study demonstrated the synthesis of cyclobutane derivatives, including ACBC-HCl, which were characterized using techniques such as NMR spectroscopy and X-ray diffraction. These compounds showed promising yields and stereoselectivity, indicating their potential utility in drug design .
  • Biological Assays : In vitro assays have been conducted to evaluate the biological activity of ACBC-HCl analogs. For example, compounds derived from ACBC-HCl were tested for their ability to inhibit specific enzymes involved in metabolic pathways, showcasing varying degrees of efficacy .
  • Mechanistic Studies : Detailed mechanistic studies have highlighted the role of ACBC-HCl in modulating cellular signaling pathways. This includes its interaction with calcium-sensing receptors (CaSR), where it was found to influence intracellular calcium levels, suggesting a potential role in taste perception modulation .

Comparative Analysis

To understand the uniqueness of ACBC-HCl compared to similar compounds, a comparative analysis is presented below:

Compound NameStructural CharacteristicsBiological Activity
This compoundCyclobutane ring with amino and nitrile groupsPotential enzyme interactions; therapeutic candidate
3-Aminocyclobutanecarboxylic acid hydrochlorideContains a carboxylic acid groupDifferent biological activities due to functional group variation
CyclobutylamineSimple amine without carbonitrile or carboxylic acidLacks additional functional groups affecting activity

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 3-Aminocyclobutane-1-carbonitrile hydrochloride purity in synthetic mixtures?

  • Methodology : Reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 × 4.6 mm, 5 µm) is recommended. Use a mobile phase of methanol and phosphate buffer (e.g., 30:70 v/v) at 1 mL/min flow rate, with UV detection at ~207 nm. Validate linearity (1–10 µg/mL range) and recovery rates (>99% with RSD <1.5%) using spiked samples .
  • Key Parameters : Column equilibration time, injection volume (10–20 µL), and temperature control (25°C) are critical for reproducibility.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Techniques :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for cyclobutane ring protons (δ 2.5–3.5 ppm) and nitrile carbon (δ ~120 ppm).
  • FT-IR : Confirm nitrile stretch (~2200 cm1^{-1}) and ammonium chloride N–H vibrations (~2800–3000 cm1^{-1}).
  • Mass Spectrometry : Use ESI-MS for molecular ion peaks ([M+H]+^+ and chloride adducts) .

Q. What storage conditions are optimal to prevent degradation of this compound?

  • Recommendations : Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture and light, as cyclobutane derivatives are prone to ring-opening under acidic/humid conditions. Monitor stability via periodic HPLC assays .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Skin/eye irritation (Category 2) and potential respiratory sensitization.
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and implement spill containment protocols. Refer to SDS guidelines for emergency measures (e.g., rinsing exposed areas with water for 15 minutes) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes in the synthesis of this compound?

  • Mechanistic Insight : Cyclobutane ring formation via [2+2] cycloaddition or strain-driven ring closure requires precise temperature control (–78°C to 25°C) and catalysts (e.g., RhI^\text{I} complexes). Steric effects from substituents (e.g., methyl groups) can dictate cis/trans isomer ratios .
  • Validation : Use chiral HPLC or X-ray crystallography to resolve stereoisomers.

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Analysis : Solubility discrepancies arise from protonation states. The hydrochloride salt is highly soluble in water (>50 mg/mL) but poorly in acetonitrile. Use pH-adjusted solubility studies (e.g., phosphate buffers at pH 3–7) and compare with non-salt analogs .

Q. What strategies are effective in minimizing byproducts during large-scale synthesis?

  • Optimization :

  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted amines.
  • Process Controls : Monitor reaction kinetics via in-line FT-IR to detect intermediates (e.g., imine formation).
  • Scalability : Use flow chemistry to enhance mixing and heat transfer, reducing side reactions .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Approach : Perform DFT calculations (e.g., Gaussian 09) to optimize geometries and calculate electrostatic potentials. Docking studies (AutoDock Vina) with target proteins (e.g., kinases) can prioritize analogs for synthesis .

Q. What are the challenges in correlating in vitro and in vivo bioactivity data for this compound?

  • Key Issues : Rapid metabolism of the cyclobutane ring in vivo (e.g., cytochrome P450 oxidation) may reduce efficacy. Use stable isotope labeling (13C^{13}C-nitrile) and LC-MS/MS to track metabolic pathways in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.